![molecular formula C17H13N5O6S B417483 N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B417483.png)
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives
準備方法
The synthesis of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with carbon disulfide to form a hydrazonoyl chloride intermediate. This intermediate is then reacted with 4-nitrophenylacetohydrazonoyl bromide in the presence of a base such as triethylamine to yield the desired oxadiazole derivative . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to ensure complete conversion of the reactants.
化学反応の分析
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The biological activity of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is primarily attributed to its ability to interact with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The oxadiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to target proteins.
類似化合物との比較
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- 2-(4-nitrophenyl)-5-{7-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
These compounds share similar structural motifs but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C17H13N5O6S |
|---|---|
分子量 |
415.4g/mol |
IUPAC名 |
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C17H13N5O6S/c1-10(15(23)18-12-4-8-14(9-5-12)22(26)27)29-17-20-19-16(28-17)11-2-6-13(7-3-11)21(24)25/h2-10H,1H3,(H,18,23) |
InChIキー |
SZTDHBOVYZKKHX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


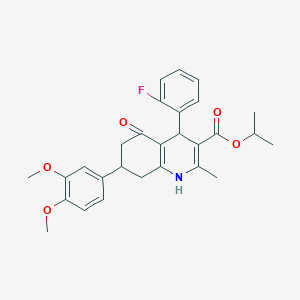
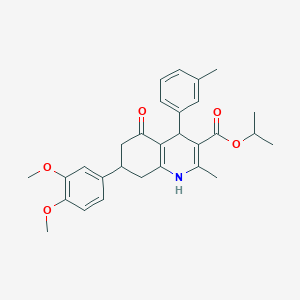
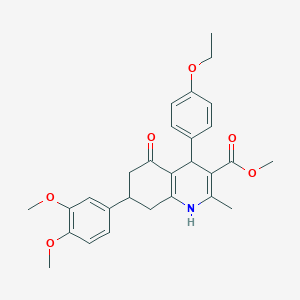
![3-methyl-N'-(4-methylbenzylidene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B417409.png)
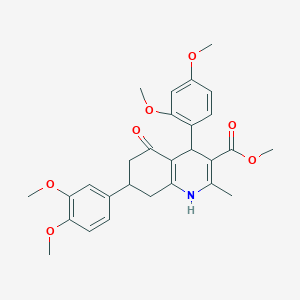
![3,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B417412.png)
![2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B417413.png)
![N-{3-nitro-4-methylphenyl}-2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417414.png)
![2-[(4-chlorophenyl)oxy]-N-{4-nitrophenyl}-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B417418.png)
![2-[(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B417420.png)
![3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B417421.png)
![N-(4-chlorophenyl)-2-[(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B417422.png)
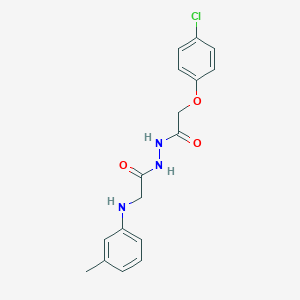
![N-(2,3-dichlorophenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B417424.png)
